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molecular formula C21H28O2 B1338738 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL CAS No. 84533-97-1

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL

Cat. No. B1338738
M. Wt: 312.4 g/mol
InChI Key: GJOZFCGJRJJJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04360700

Procedure details

To a slurry of 186 g. (7.65 mole) of magnesium in 3.5 l. of tetrahydrofuran was added 1.023 l. (7.29 mole) of 1-bromohexane over 2 hours. The resultant Grignard solution was allowed to cool to 25° C. A solution of 1.098 kg. (4.86 mole) of 3-benzyloxyacetophenone in 1 liter of tetrahydrofuran was added to the Grignard solution over a 3 hour period. The reaction temperature was maintained at 12°-18° C. with an ice bath. Upon completion of the addition the reaction was allowed to stir overnight at 25° C. A solution of 61.5 g. (3.42 mole) of water in 120 ml. tetrahydrofuran was added to the reaction over 15 minutes and, after stirring 20 minutes longer 0.440 l. (1.1 mole) of 2.5 M hexylmagnesium bromide in ether, was added. The reaction was stirred 20 hours longer and then quenched by slow addition to a mixture of 6 l. water and ice and 750 g. (14.2 mole) of ammonium chloride. The organic extract was removed and the aqueous extract was extracted with 1 liter of ether. The combined organic extract was washed with 1 liter of saturated sodium chloride, dried over magnesium sulfate and evaporated to yield 1.424 kg. (94%) of the title compound as an oil.
Quantity
7.65 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.29 mol
Type
reactant
Reaction Step Three
Quantity
4.86 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
3.42 mol
Type
reactant
Reaction Step Five
Quantity
1.1 mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
14.2 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
94%

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C.[CH3:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:13]=1)=[O:11].O.[CH2:27]([Mg]Br)CCCCC.[Cl-].[NH4+]>O1CCCC1.CCOCC>[CH2:19]([O:18][C:14]1[CH:13]=[C:12]([C:10]([CH3:27])([OH:11])[CH2:9][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:17]=[CH:16][CH:15]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:5.6|

Inputs

Step One
Name
Quantity
7.65 mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.29 mol
Type
reactant
Smiles
BrCCCCCC
Step Four
Name
Quantity
4.86 mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
3.42 mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(CCCCC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
14.2 mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 12°-18° C. with an ice bath
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction
STIRRING
Type
STIRRING
Details
after stirring 20 minutes longer 0.440 l
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction was stirred 20 hours longer
Duration
20 h
CUSTOM
Type
CUSTOM
Details
quenched by slow addition to a mixture of 6 l
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1 liter of ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with 1 liter of saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 1.424 kg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(CCCCCC)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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